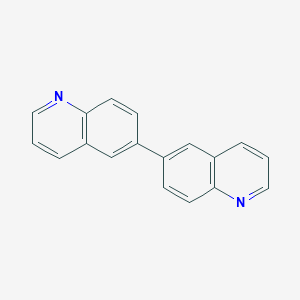
6,6'-Biquinoline
Übersicht
Beschreibung
6,6’-Biquinoline is a chemical compound with the molecular formula C18H12N2 . It is also known by other names such as 6-quinolin-6-ylquinoline .
Molecular Structure Analysis
The molecular structure of 6,6’-Biquinoline consists of 18 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact mass of the molecule is 256.100048391 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyester Amide Membranes
6,6’-Biquinoline: has been utilized in the synthesis of novel polyester amide (PEA) membranes . These membranes, when complexed with copper (I), exhibit significant potential for the isolation of n-heptane from organic mixtures through pervaporation . This application is particularly relevant in the separation of thiophene impurities from n-heptane, showcasing the material’s selectivity and efficiency.
Membrane Separation of Methanol/Dimethyl Carbonate Mixture
Another innovative application is in the design of co-poly (hydrazide imide) and its complex with Cu (I) for membrane separation of methanol/dimethyl carbonate mixtures . The 6,6’-Biquinoline -based membranes demonstrate a higher separation factor, indicating their effectiveness in separating components of azeotropic mixtures, which is crucial for industrial purification processes.
Environmental Protection
In the context of environmental protection, 6,6’-Biquinoline derivatives are used to create dense nonporous membranes that are employed in clean and safe solvent technologies . These applications are essential for reducing environmental pollution and promoting sustainable industrial practices.
Pervaporation Process Enhancement
The incorporation of 6,6’-Biquinoline into polymeric membranes enhances the pervaporation process, which is a membrane-based separation technique. This is particularly useful for the separation of binary mixtures like methanol and hexane, where traditional separation methods may be less efficient .
Tuning Electronic Properties in Polymers
6,6’-Biquinoline: is also instrumental in tuning the Highest Occupied Molecular Orbital (HOMO) energy levels in donor-acceptor polymers . This application is critical in the field of organic electronics, where the manipulation of electronic properties can lead to the development of better-performing materials for devices like organic solar cells and transistors.
Metal-Polymer Complexes for Advanced Materials
The ability to form complexes with transition metals positions 6,6’-Biquinoline as a key component in the development of advanced metal-polymer complexes. These complexes have diverse applications, ranging from catalysis to the development of new materials with unique properties .
Film-Forming Properties for Coatings
Due to its good mechanical and film-forming properties, 6,6’-Biquinoline is used in the creation of films and coatings that require high thermal and chemical stability . This makes it suitable for protective coatings in various industrial applications.
Research in Heteroaromatic Polymers
Finally, 6,6’-Biquinoline plays a significant role in the research and development of heteroaromatic polymers. These polymers are promising modern materials due to their high thermal and chemical stability, which are desirable traits for high-performance materials used in technology and research .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6,6’-Biquinoline, also known as biquinoline, is a heterocyclic compound that has been found to interact with various targets. The primary targets of 6,6’-Biquinoline are copper (II) complexes and the interleukin-6 family of cytokines . Copper (II) complexes are involved in various biological processes, including oxidative stress and DNA damage . The interleukin-6 family of cytokines plays a crucial role in inflammatory responses and immune regulation .
Mode of Action
6,6’-Biquinoline interacts with its targets through various mechanisms. In the case of copper (II) complexes, 6,6’-Biquinoline increases the hydrophobicity of the complexes and provides the ability to act as intercalants in DNA strands through π-stacking type interactions . This interaction leads to increased oxidative stress and DNA damage, which can inhibit tumor cell viability . For the interleukin-6 family of cytokines, 6,6’-Biquinoline-containing compounds have been shown to inhibit the production of these cytokines, thereby modulating inflammatory responses .
Biochemical Pathways
The interaction of 6,6’-Biquinoline with its targets affects various biochemical pathways. The oxidative stress induced by the interaction with copper (II) complexes can lead to apoptosis, a form of programmed cell death . The inhibition of the interleukin-6 family of cytokines can modulate inflammatory responses, which are involved in various diseases, including cancer .
Pharmacokinetics
The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, can influence its adme properties . These properties can affect the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect.
Result of Action
The interaction of 6,6’-Biquinoline with its targets leads to various molecular and cellular effects. The increased oxidative stress and DNA damage caused by the interaction with copper (II) complexes can lead to apoptosis, thereby inhibiting tumor cell viability . The modulation of inflammatory responses through the inhibition of the interleukin-6 family of cytokines can have various effects, depending on the specific cytokine and the context .
Eigenschaften
IUPAC Name |
6-quinolin-6-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-15-11-13(5-7-17(15)19-9-1)14-6-8-18-16(12-14)4-2-10-20-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKFFRXAFQLLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347372 | |
| Record name | 6,6'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,6'-Biquinoline | |
CAS RN |
612-79-3 | |
| Record name | 6,6′-Biquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)



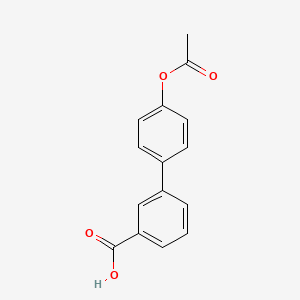
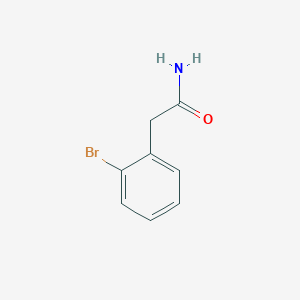
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
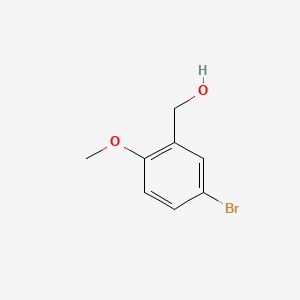
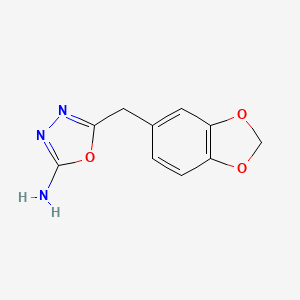
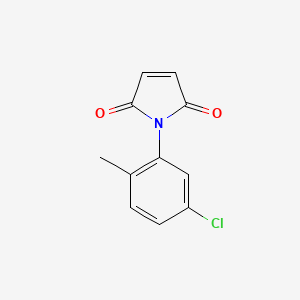
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)

